Abcg2-IN-1

ABCG2 inhibition IC50 Ko143 analog

Abcg2-IN-1 (also designated compound K2) is a synthetic, small-molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2/BCRP) efflux transporter. It belongs to a class of compounds derived from the potent, yet metabolically labile, ABCG2 inhibitor Ko143.

Molecular Formula C26H36N4O4
Molecular Weight 468.6 g/mol
Cat. No. B12371733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbcg2-IN-1
Molecular FormulaC26H36N4O4
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC
InChIInChI=1S/C26H36N4O4/c1-14(2)11-20-23-17(16-8-7-15(34-6)12-19(16)27-23)13-21-24(32)28-18(25(33)30(20)21)9-10-22(31)29-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,32)(H,29,31)/t18-,20-,21-/m0/s1
InChIKeyMJLGVXCTSMTDEP-JBACZVJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abcg2-IN-1: A Metabolically Stable Ko143 Analog with Defined Oral Pharmacokinetics


Abcg2-IN-1 (also designated compound K2) is a synthetic, small-molecule inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2/BCRP) efflux transporter [1]. It belongs to a class of compounds derived from the potent, yet metabolically labile, ABCG2 inhibitor Ko143 [1]. Abcg2-IN-1 is engineered to address the poor metabolic stability and resulting unfavorable pharmacokinetics of its parent compound, Ko143, while maintaining potent target engagement [1]. Its key differentiating feature is the replacement of a hydrolytically unstable t-butyl ester moiety in Ko143 with a metabolically robust t-butyl amide group, leading to significantly improved stability and oral bioavailability in preclinical models [1].

Why Abcg2-IN-1 Cannot Be Directly Substituted by Other ABCG2 Inhibitors


Direct substitution of Abcg2-IN-1 with other ABCG2 inhibitors, even its close structural analog Ko143, is scientifically unjustified due to critical and quantifiable differences in their stability, pharmacokinetic (PK) profiles, and cytotoxicity. Ko143, while potent in vitro, suffers from rapid carboxylesterase-mediated hydrolysis, resulting in a short half-life and low systemic exposure in vivo [1]. This metabolic liability directly translates to limited utility in long-term or oral dosing studies [1]. Other in-class alternatives, such as CCTA-1523 or ABCG2-IN-2, are reported to have oral activity but lack direct, head-to-head quantitative data against Abcg2-IN-1 in key parameters like metabolic stability or systemic exposure (Cmax, AUC) [2]. Therefore, selecting Abcg2-IN-1 is a procurement decision based on verified improvements in stability and PK, which are essential for experimental reproducibility and translating in vitro findings to in vivo models [1].

Quantitative Differentiation of Abcg2-IN-1 vs. Key Comparators


Potency Retention vs. Parent Compound Ko143

In a direct head-to-head comparison using a protoporphyrin IX (PPIX)-based ABCG2 activity assay, Abcg2-IN-1 (compound K2) demonstrates ABCG2 inhibitory potency that is statistically indistinguishable from its parent compound, Ko143 [1].

ABCG2 inhibition IC50 Ko143 analog

Enhanced In Vitro Metabolic Stability vs. Ko143

In a direct head-to-head comparison using human liver microsomes (HLM), Abcg2-IN-1 (K2) exhibits dramatically improved metabolic stability compared to Ko143, which is rapidly degraded [1].

metabolic stability human liver microsomes Ko143 analog

Improved In Vitro Cytotoxicity Profile vs. Ko143

In a direct head-to-head comparison, Abcg2-IN-1 (K2) demonstrates a significantly improved in vitro cytotoxicity profile, with a 50% cytotoxic concentration (CC50) that is more than twice as high as that of Ko143 [1].

cytotoxicity CC50 Ko143 analog

Favorable Oral Pharmacokinetics vs. Benchmark Ko143

Following oral administration in mice, Abcg2-IN-1 (K2) demonstrates a dramatically improved pharmacokinetic (PK) profile compared to Ko143, characterized by significantly higher maximal serum concentration (Cmax), total drug exposure (AUC), and lower apparent clearance (CL/F) [1].

pharmacokinetics oral bioavailability in vivo mouse

Recommended Research Applications for Abcg2-IN-1 Based on Verified Evidence


In Vivo Reversal of ABCG2-Mediated Multidrug Resistance (MDR) in Oncology

Abcg2-IN-1 is ideally suited for in vivo oncology studies aiming to reverse multidrug resistance (MDR) caused by ABCG2 overexpression. Its established oral PK profile and low clearance in mice [1] enable chronic, repeat dosing regimens to sustain systemic inhibition of the efflux transporter. This facilitates co-administration studies with ABCG2 substrate chemotherapeutics (e.g., mitoxantrone, topotecan) to evaluate tumor sensitization and overcome resistance in xenograft models, a setting where the parent compound Ko143 would fail due to rapid metabolism.

Functional Investigation of ABCG2 in Erythropoietic Protoporphyria (EPP)

Given that ABCG2 is a key exporter of protoporphyrin IX (PPIX), Abcg2-IN-1 is a relevant tool for studying erythropoietic protoporphyria (EPP). The compound's oral bioavailability and improved safety window (higher CC50) [1] allow for systemic inhibition of ABCG2 in mouse models of EPP. This can be used to probe the therapeutic hypothesis that blocking PPIX efflux can mitigate hepatotoxicity and phototoxicity, as suggested by genetic knockout models [1].

Studying the Role of ABCG2 in Drug-Drug Interactions (DDI) and Pharmacokinetics

Abcg2-IN-1 is a superior chemical probe for DDI and PK studies over Ko143 due to its validated oral exposure and metabolic stability [1]. Researchers can pre-treat animals with Abcg2-IN-1 to chemically inhibit ABCG2, allowing for a controlled assessment of how ABCG2-mediated efflux impacts the oral absorption, brain penetration, and overall systemic exposure of co-administered test compounds that are known or suspected ABCG2 substrates.

Sustained ABCG2 Inhibition in Ex Vivo and Long-Term Cell Culture Models

For ex vivo experiments or long-term cell culture assays (e.g., stem cell side-population studies, organoid cultures), the enhanced metabolic stability of Abcg2-IN-1 [1] offers a practical advantage. It ensures sustained inhibitor concentrations in the culture medium over extended periods, reducing the need for frequent media changes and maintaining a consistent level of ABCG2 blockade, thereby improving experimental reproducibility and reducing variability compared to less stable alternatives.

Quote Request

Request a Quote for Abcg2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.